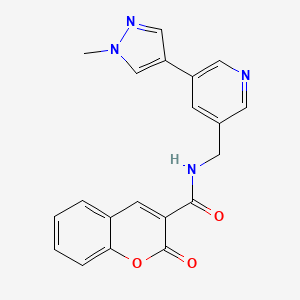

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a pyridine ring, and a chromene ring .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a 1-methyl-1H-pyrazol-4-yl group, a pyridin-3-yl group, and a 2-oxo-2H-chromene-3-carboxamide group .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the carboxamide group might undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, its solubility would be influenced by the polar carboxamide group .Applications De Recherche Scientifique

Antibacterial Activity

N-((5-(1-Methyl-1H-Pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide derivatives have shown promise in antibacterial applications. Specifically, pyrazolopyridine derivatives with the carboxamide group at the 5-position exhibit moderate to good antibacterial activity against a range of Gram-negative and Gram-positive bacteria, including Pseudomonas aeruginosa, Escherichia coli, Streptococcus pneumoniae, and Bacillus cereus (Panda et al., 2011).

Luminescence Properties and Binding Characteristics

These compounds have also been explored for their luminescence properties and potential medicinal value. A novel polyamino polycarboxylic pyridine derivative ligand and its Eu(III) and Tb(III) complexes demonstrate strong luminescence intensity and high thermal stability. Furthermore, studies on the binding interaction of this ligand with bovine serum albumin (BSA) suggest potential medicinal applications due to the nature of the binding interaction, which is characterized by static quenching and is driven by Van der Waals and hydrogen bond interactions (Tang et al., 2011).

Synthesis and Structural Studies

Research has also delved into the synthesis and structural characterization of novel organic ligands and their metal complexes, showcasing a diverse range of applications from electrochemical studies to potential use in material sciences. The crystal structure analysis of these complexes reveals detailed insights into their molecular geometry and bonding, which could inform further applications in catalysis, materials science, and drug design (Myannik et al., 2018).

Photophysical Properties and Polymer Synthesis

In the field of polymer science, these compounds have been utilized in the synthesis of novel heteroaromatic polyamides containing photosensitive groups. These polymers exhibit desirable properties such as good solubility in polar solvents, high thermal stability, and the capability to form films, making them potential candidates for applications in optoelectronics and as materials with special photophysical properties (Nechifor, 2009).

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide are selected kinases harboring a rare cysteine in the hinge region . These kinases include MPS1, MAPKAPK2, and p70S6Kβ/S6K2 . These kinases play crucial roles in cell signaling, growth, and proliferation.

Mode of Action

This compound interacts with its targets by inhibiting their activity . This inhibition is achieved through a mechanism that involves the compound binding to the kinase’s active site, thereby preventing the kinase from phosphorylating its substrates .

Biochemical Pathways

The inhibition of the aforementioned kinases by this compound affects several biochemical pathways. These pathways are primarily involved in cell growth and proliferation. By inhibiting these kinases, the compound can disrupt these pathways and potentially halt the growth and proliferation of cells .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and proliferation. By inhibiting key kinases involved in these processes, the compound can potentially halt the growth and proliferation of cells .

Propriétés

IUPAC Name |

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3/c1-24-12-16(11-23-24)15-6-13(8-21-10-15)9-22-19(25)17-7-14-4-2-3-5-18(14)27-20(17)26/h2-8,10-12H,9H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPGVSLWGMGEEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2972673.png)

![N-(3,4-dimethoxyphenethyl)-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2972676.png)

![Ethyl 4-((4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2972682.png)

![1-[1-[2-(Thian-4-yloxy)ethyl]triazol-4-yl]propan-1-ol](/img/structure/B2972688.png)

![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2972691.png)